molecular formula C14H29N2O3P B14392216 Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate CAS No. 89504-61-0

Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate

Cat. No.: B14392216
CAS No.: 89504-61-0
M. Wt: 304.37 g/mol
InChI Key: QOPCLFOBOFGKCR-UHFFFAOYSA-N
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Description

Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a cyclohexylethyl group and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired compound .

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce phosphine derivatives.

Scientific Research Applications

Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [4-(2-cyclohexylethyl)piperazin-1-yl]phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89504-61-0

Molecular Formula

C14H29N2O3P

Molecular Weight

304.37 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-4-dimethoxyphosphorylpiperazine

InChI

InChI=1S/C14H29N2O3P/c1-18-20(17,19-2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h14H,3-13H2,1-2H3

InChI Key

QOPCLFOBOFGKCR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N1CCN(CC1)CCC2CCCCC2)OC

Origin of Product

United States

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